molecular formula C10H13NO4 B8182277 (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No.: B8182277
M. Wt: 211.21 g/mol
InChI Key: SMGHZIGHUPYEIQ-JTQLQIEISA-N
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Description

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate is a chiral compound belonging to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its biological interactions and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and an appropriate amine.

    Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolizine ring system. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis.

    Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for synthesizing potential drug candidates.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate: The enantiomer of the compound, which may have different biological activities.

    Pyrrolizidine Alkaloids: A class of naturally occurring compounds with similar structures but different biological properties.

Uniqueness

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate is unique due to its specific chiral configuration, which can lead to distinct interactions and effects compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

ethyl (8S)-3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGHZIGHUPYEIQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCC(=O)N1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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